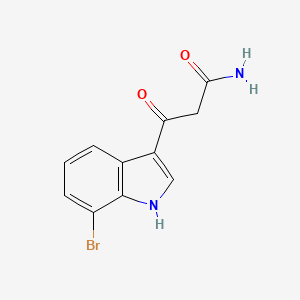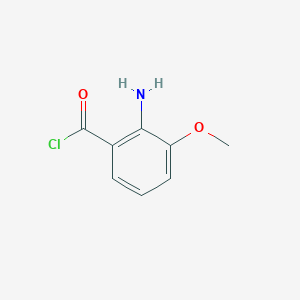
3-Hydroxypyridine-2-carbonyl chloride
Overview
Description
3-Hydroxypyridine-2-carbonyl chloride: is an organic compound with the molecular formula C6H4ClNO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
It is known that this compound is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine and its derivatives are widely used as solvents and building blocks for synthesizing medicine, pesticide, and dye .
Mode of Action
It is known that carboxylic acids react with thionyl chloride to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group. The chloride anion produced during the reaction acts as a nucleophile .
Biochemical Pathways
It is known that pyridine derivatives can be transformed into various other compounds via hydrogenation, oxidation, substitution, and ring-opening .
Result of Action
It is known that pyridine derivatives are widely used in the synthesis of various pharmaceuticals, pesticides, and dyes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Hydroxypyridine-2-carbonyl chloride. For instance, a study reported a method to produce 3-hydroxypyridine from bio-based furfural in water over a Raney Fe catalyst . The catalyst exhibited an efficient catalytic performance for activating the aldehyde group of furfural, yielding an 18.2% yield of 3-hydroxypyridine at 120 °C with ammonia as the nitrogen source .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Hydroxypyridine-2-carbonyl chloride typically involves the chlorination of 3-hydroxypyridine. One common method includes dissolving 3-hydroxypyridine in a suitable solvent and reacting it with thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted pyridine derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
- Substituted pyridine derivatives
- Oxidized or reduced forms of the original compound
Scientific Research Applications
Chemistry: 3-Hydroxypyridine-2-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a building block for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a versatile intermediate for various chemical processes .
Comparison with Similar Compounds
3-Hydroxypyridine: A closely related compound with similar reactivity but lacking the carbonyl chloride group.
2-Hydroxypyridine: Another pyridine derivative with hydroxyl substitution at a different position.
4-Hydroxypyridine: Similar to 3-Hydroxypyridine but with the hydroxyl group at the 4-position.
Uniqueness: 3-Hydroxypyridine-2-carbonyl chloride is unique due to the presence of both hydroxyl and carbonyl chloride functional groups. This combination imparts distinct reactivity, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
3-hydroxypyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-6(10)5-4(9)2-1-3-8-5/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYHWXZCJIAMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1406277.png)


amino]acetic acid](/img/structure/B1406280.png)



